molecular formula C11H7Cl2N3O B5607871 2,4-dichloro-N,N-bis(cyanomethyl)benzamide

2,4-dichloro-N,N-bis(cyanomethyl)benzamide

Cat. No.: B5607871
M. Wt: 268.10 g/mol
InChI Key: PCXWGCXUXQOYSH-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis and Molecular Design

In the landscape of modern organic synthesis, the development of molecules with highly specific functionalities is paramount. Compounds are often designed to act as intermediates in complex reaction sequences or as final products with tailored electronic and structural properties. The architecture of 2,4-dichloro-N,N-bis(cyanomethyl)benzamide suggests its potential utility in both of these domains. The presence of multiple reactive sites—the aromatic ring susceptible to further substitution, the electrophilic carbonyl carbon of the amide, and the nucleophilic nitrogen of the cyano groups—makes it a versatile building block.

In molecular design, the strategic placement of functional groups is used to influence a molecule's interaction with its environment, be it in a biological system or a material matrix. The dichlorophenyl group can engage in halogen bonding and other non-covalent interactions, while the two cyanomethyl groups offer sites for hydrogen bonding and metal coordination. This multi-functional nature positions this compound as a candidate for applications in supramolecular chemistry, crystal engineering, and the development of novel materials. The cyanomethyl group, in particular, is a versatile functional handle that can be transformed into other useful moieties such as primary amines, carboxylic acids, or tetrazoles, further expanding its synthetic potential. rsc.org

Historical Perspective of Halogenated Benzamide (B126) Derivatives and Cyanomethyl Functionality in Chemical Literature

The study of halogenated benzamide derivatives has a long and rich history in chemical literature. Chlorinated benzamides, for instance, have been investigated for a wide range of applications, from herbicides to pharmaceuticals. nih.gov The substitution pattern on the benzene (B151609) ring significantly influences the molecule's properties. For example, 2,6-dichlorobenzamide (B151250) is a known herbicide, highlighting the impact of halogen placement on biological activity. nih.gov The development of synthetic methods to create variously substituted benzamides has been a continuous effort, with techniques like the Friedel-Crafts reaction and the use of coupling reagents being central to their preparation. nih.gov The presence of halogen atoms can also modulate the reactivity of the aromatic ring and the amide group, a feature that has been exploited in the synthesis of complex molecules. researchgate.net

The cyanomethyl group (-CH₂CN) has also been a subject of significant interest in organic chemistry. Its introduction into a molecule, a process known as cyanomethylation, provides a route to a variety of important compound classes. rsc.org Historically, methods for cyanomethylation have evolved from classical approaches using toxic reagents to more modern, metal-catalyzed, and even photoredox-catalyzed methods. rsc.org The cyanomethyl radical has been studied for its reactivity in C-C bond formation. nih.gov In medicinal chemistry, the cyanomethyl group is recognized as a bioisostere for other functional groups and is found in a number of bioactive molecules. taylorandfrancis.com Its ability to participate in hydrogen bonding and its metabolic stability contribute to its utility in drug design.

Structural Features of this compound and Their Influence on Chemical Behavior

The chemical behavior of this compound is dictated by the interplay of its structural components: the 2,4-dichlorobenzoyl moiety and the N,N-bis(cyanomethyl)amino group.

The 2,4-dichlorobenzoyl group possesses two chlorine atoms on the aromatic ring. These electron-withdrawing groups have several effects:

They decrease the electron density of the benzene ring, making it less susceptible to electrophilic aromatic substitution but more prone to nucleophilic aromatic substitution under certain conditions.

They increase the electrophilicity of the amide carbonyl carbon, making it more reactive towards nucleophiles.

The chlorine atoms can participate in halogen bonding, a directional non-covalent interaction that can influence the solid-state packing and intermolecular interactions of the compound.

The N,N-bis(cyanomethyl)amino group is a less common functionality. The two cyanomethyl substituents on the amide nitrogen significantly impact the molecule's properties:

They are electron-withdrawing, which further increases the partial positive charge on the amide carbonyl carbon.

The nitrile functionalities are versatile chemical handles. The nitrogen lone pair can act as a weak base or a nucleophile, and the entire cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine.

The combination of these features results in a molecule with a unique three-dimensional structure and electronic profile. The dihedral angle between the plane of the benzene ring and the amide group is a key structural parameter in benzamides, and the bulky N,N-bis(cyanomethyl)amino group is expected to cause a significant twist. nih.govnih.gov This twisting can have a profound effect on the molecule's conjugation and, consequently, its spectroscopic and electronic properties.

Table 1: Key Structural and Chemical Features of this compound

Feature Description Potential Influence on Chemical Behavior
2,4-Dichloro Aromatic Ring Two electron-withdrawing chlorine atoms at positions 2 and 4 of the phenyl ring. Deactivates the ring towards electrophilic substitution; activates the carbonyl group towards nucleophilic attack; potential for halogen bonding.
Amide Linkage A central -C(O)N- functional group. The core of the benzamide structure, its reactivity is modulated by the attached groups.
N,N-bis(cyanomethyl) Group Two cyanomethyl (-CH₂CN) groups attached to the amide nitrogen. Introduces steric hindrance, influencing molecular conformation; provides two nitrile functional groups for further chemical transformations.

| Nitrile Functionality | Two -C≡N groups. | Can act as hydrogen bond acceptors; can be hydrolyzed or reduced to other functional groups. rsc.org |

Overview of Key Research Areas and Methodological Approaches

Given the structural features of this compound, several key research areas can be envisioned. The methodological approaches to study this compound would involve a combination of synthesis, purification, and characterization techniques.

Potential Research Areas:

Synthetic Chemistry: The compound itself could be a target for novel synthetic methodologies. Furthermore, its use as a precursor for more complex molecules, such as heterocycles or polymers, is a promising avenue. The transformation of the cyanomethyl groups into other functionalities would be a key focus. rsc.orgmdpi.com

Medicinal Chemistry: Many halogenated benzamides exhibit biological activity. mdpi.comfrontiersin.org The unique combination of a dichlorinated ring and two cyanomethyl groups could lead to interesting pharmacological profiles. Screening for various biological activities would be a logical step.

Materials Science: The potential for this molecule to self-assemble through hydrogen and halogen bonding makes it a candidate for the development of new crystalline materials with interesting optical or electronic properties. researchgate.net

Coordination Chemistry: The nitrile groups can coordinate to metal ions, suggesting that this compound could be used as a ligand to create novel coordination polymers or metal-organic frameworks (MOFs).

Methodological Approaches:

Synthesis: The synthesis would likely involve the acylation of a bis(cyanomethyl)amine with 2,4-dichlorobenzoyl chloride. Optimization of reaction conditions, including solvent, temperature, and base, would be crucial.

Purification: Purification would likely be achieved through standard techniques such as recrystallization or column chromatography.

Structural Characterization: A suite of spectroscopic techniques would be employed to confirm the structure.

NMR Spectroscopy (¹H and ¹³C): To elucidate the connectivity of atoms.

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, particularly the C=O of the amide and the C≡N of the nitriles.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. nih.gov

Single-Crystal X-ray Diffraction: If suitable crystals can be obtained, this technique would provide definitive information about the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govresearchgate.net

Table 2: List of Compound Names

Compound Name
This compound
2,6-dichlorobenzamide
2,4-dichlorobenzoyl chloride

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-N,N-bis(cyanomethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N3O/c12-8-1-2-9(10(13)7-8)11(17)16(5-3-14)6-4-15/h1-2,7H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXWGCXUXQOYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)N(CC#N)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 2,4 Dichloro N,n Bis Cyanomethyl Benzamide

Reactivity of the Amide Functionality

The amide bond in 2,4-dichloro-N,N-bis(cyanomethyl)benzamide, while generally robust, can undergo several transformations under specific reaction conditions. The presence of two chlorine atoms on the phenyl ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzamides.

Hydrolysis: The hydrolysis of tertiary amides, such as this compound, to the corresponding carboxylic acid (2,4-dichlorobenzoic acid) and secondary amine (bis(cyanomethyl)amine) typically requires forcing conditions, such as prolonged heating with strong acids or bases researchgate.net. The stability of the amide bond is attributed to the resonance delocalization of the nitrogen lone pair with the carbonyl group. However, the electron-withdrawing dichloro-substituents on the aromatic ring can facilitate this process.

Under acidic conditions, the reaction is initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack by water. In alkaline hydrolysis, the hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The cleavage of the carbon-nitrogen bond is generally the rate-limiting step researchgate.net.

Amidation Exchange Reactions (Transamidation): The exchange of the amine moiety of an amide with another amine is a synthetically useful transformation. For tertiary amides like this compound, this reaction is challenging due to the stability of the C-N bond and the absence of an N-H bond for activation nih.gov. However, metal-catalyzed methods have been developed to facilitate such reactions. For instance, zirconium and hafnium-amido complexes have been shown to be effective catalysts for transamidation reactions between tertiary amides and secondary amines, proceeding rapidly even at room temperature in some cases organic-chemistry.org. Other catalytic systems, such as those based on iron(III) salts, have also been employed for the transamidation of various amides with a broad range of amines nih.gov. The reaction generally proceeds through the activation of the amide carbonyl by the metal catalyst, followed by nucleophilic attack of the incoming amine.

Table 1: Representative Conditions for Amide Hydrolysis and Transamidation

Transformation Reagents and Conditions Product(s) Notes
Acidic Hydrolysis Concentrated HCl or H₂SO₄, heat 2,4-Dichlorobenzoic acid + Bis(cyanomethyl)amine hydrochloride Requires vigorous conditions.
Alkaline Hydrolysis Concentrated NaOH or KOH, heat Sodium 2,4-dichlorobenzoate + Bis(cyanomethyl)amine Vigorous conditions are typically necessary.
Transamidation Amine, Zr or Hf catalyst, room temp. New 2,4-dichlorobenzamide (B1293658) + Bis(cyanomethyl)amine Catalytic process enabling milder reaction conditions.
Transamidation Amine, Fe(III) catalyst, heat New 2,4-dichlorobenzamide + Bis(cyanomethyl)amine Versatile catalyst system for a range of substrates.

The amide functionality can be a precursor to other nitrogen-containing groups. A significant transformation is the conversion of amides to nitriles. While this is more common for primary amides, methods for the dehydration of amides to nitriles using reagents like thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅) are well-established libretexts.orglibretexts.org. For a tertiary amide like this compound, this would involve cleavage of the C-N bond. More contemporary methods involve catalytic dehydration using silanes in the presence of fluoride (B91410) catalysts, which can be performed under mild conditions organic-chemistry.org.

Furthermore, the direct conversion of amides to other functional groups, such as imides or other heterocyclic systems, can be achieved through various synthetic strategies, often involving intramolecular cyclization or rearrangement reactions researchgate.net.

Reactions Involving Cyanomethyl Groups

The two cyanomethyl groups are highly reactive sites within the this compound molecule, participating in a variety of addition, cyclization, reduction, and oxidation reactions.

The carbon-nitrogen triple bond of the cyanomethyl groups is susceptible to nucleophilic attack. This reactivity is fundamental to the construction of various nitrogen-containing heterocycles researchgate.netresearchgate.netnih.govrsc.orgepa.gov.

Intramolecular Cyclization (Thorpe-Ziegler Reaction): The presence of two cyanomethyl groups attached to the same nitrogen atom makes this compound a suitable substrate for intramolecular cyclization reactions. The Thorpe-Ziegler reaction, which is the intramolecular version of the Thorpe reaction, involves the base-catalyzed self-condensation of a dinitrile to form a cyclic α-cyanoenamine wikipedia.orgsynarchive.com. Treatment of this compound with a strong base, such as an alkali metal amide or alkoxide, would be expected to yield a five-membered heterocyclic ring. The reaction proceeds via the formation of a carbanion on one of the α-carbons, which then attacks the electrophilic carbon of the other nitrile group. Subsequent cyclization and tautomerization lead to the final product.

Intermolecular Reactions: The cyanomethyl groups can also participate in intermolecular reactions to form heterocycles. For instance, they can react with various dinucleophiles in cyclocondensation reactions. The versatility of the cyano group makes it a valuable synthon in the synthesis of a wide array of nitrogen heterocycles, including pyrroles, indoles, and quinolines nih.gov.

Table 2: Potential Heterocyclic Products from Reactions of Cyanomethyl Groups

Reaction Type Reagents and Conditions Expected Product Type
Thorpe-Ziegler Cyclization Strong base (e.g., NaNH₂, NaOEt) 5-membered cyclic α-cyanoenamine
Cyclocondensation Dinucleophiles (e.g., hydrazines, amidines) Various five or six-membered heterocycles

Both the amide and the nitrile functionalities can be reduced to amines. The reduction of the two cyanomethyl groups in this compound would lead to the corresponding diamine.

Using Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride is a powerful reducing agent capable of reducing both amides and nitriles to amines libretexts.orglibretexts.orgquora.comlibretexts.org. The treatment of this compound with LiAlH₄ would be expected to reduce the amide carbonyl to a methylene (B1212753) group and the two nitrile groups to primary amine functionalities, yielding N-(2,4-dichlorobenzyl)-N-(2-aminoethyl)ethane-1,2-diamine. The reaction typically proceeds in an ether solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup .

Catalytic Hydrogenation: Catalytic hydrogenation is another important method for the reduction of nitriles to primary amines researchgate.net. This method often employs catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) under a hydrogen atmosphere. While effective for nitriles, the reduction of the amide carbonyl group under these conditions is generally more challenging and may require more forcing conditions or specific catalysts. The selectivity of the reduction can be influenced by the choice of catalyst and reaction conditions researchgate.net.

Table 3: Reduction of this compound

Reducing Agent Functional Group(s) Reduced Expected Product
LiAlH₄ Amide and Nitriles N-(2,4-dichlorobenzyl)-N-(2-aminoethyl)ethane-1,2-diamine
**Catalytic Hydrogenation (e.g., Raney Ni, H₂) ** Nitriles (preferentially) 2,4-dichloro-N,N-bis(2-aminoethyl)benzamide

The cyanomethyl groups can be hydrolyzed to carboxylic acids under either acidic or basic conditions, effectively an oxidation of the carbon atom of the nitrile.

Hydrolysis of Nitriles: The hydrolysis of nitriles to carboxylic acids is a well-established transformation organic-chemistry.org. Acid-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds through the intermediate formation of a primary amide, which is then further hydrolyzed to the carboxylic acid and an ammonium salt. Alkaline hydrolysis, using a strong base like sodium hydroxide, also yields the carboxylic acid (as its salt) and ammonia (B1221849). A subsequent acidification step is required to obtain the free carboxylic acid. In the case of this compound, hydrolysis of both cyanomethyl groups would yield the corresponding dicarboxylic acid, N-(2,4-dichlorobenzoyl)iminodiacetic acid.

Direct Oxidation: While hydrolysis is the most common method, direct oxidation of the methylene group adjacent to the nitrogen is also a possibility, although less common for this specific functionality. Strong oxidizing agents like potassium permanganate (KMnO₄) are known to oxidize alkyl side chains on aromatic rings to carboxylic acids and can also oxidize amines quora.comlibretexts.orgmasterorganicchemistry.comubc.ca. The reaction conditions would need to be carefully controlled to achieve the desired transformation without cleaving other parts of the molecule.

Table 4: Oxidation of Cyanomethyl Groups to Carboxylic Acids

Reaction Reagents and Conditions Expected Product
Acidic Hydrolysis H₂O, H⁺ (e.g., HCl, H₂SO₄), heat N-(2,4-dichlorobenzoyl)iminodiacetic acid
Alkaline Hydrolysis H₂O, OH⁻ (e.g., NaOH), heat; then H⁺ workup N-(2,4-dichlorobenzoyl)iminodiacetic acid

Reactivity of the Dichloro-Substituted Benzene (B151609) Ring

The two chlorine atoms on the benzene ring are potential leaving groups in various substitution reactions. Their reactivity is significantly influenced by the strong electron-withdrawing effect of the N,N-bis(cyanomethyl)benzamide group, which activates the ring for nucleophilic attack, particularly at the ortho and para positions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing electron-withdrawing groups. masterorganicchemistry.comwikipedia.org In this compound, the benzamide (B126) group acts as a strong activating group, lowering the energy barrier for nucleophilic attack on the aromatic ring. The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org In the first, rate-determining step, the nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org In the second step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring. libretexts.org

The presence of the activating group at position 1 directs the nucleophilic attack to the ortho (C2) and para (C4) positions. In this molecule, both chlorine atoms are in activated positions. Regioselectivity is a critical consideration:

Attack at C4 (para-position): The negative charge in the Meisenheimer complex formed by attack at C4 can be delocalized onto the carbonyl oxygen of the amide group through resonance, providing significant stabilization.

Attack at C2 (ortho-position): Attack at the C2 position also allows for resonance stabilization of the intermediate by the amide group. However, steric hindrance from the bulky amide group may disfavor attack at this position compared to the more accessible C4 position.

Studies on analogous 2,4-dichloro-substituted systems, such as 2,4-dichloroquinazolines, consistently show a high degree of regioselectivity for substitution at the 4-position by various amine nucleophiles. nih.gov This preference is attributed to the greater electronic activation and lower steric hindrance at the C4 position. Therefore, it is predicted that SNAr reactions on this compound will preferentially occur at the C4 chlorine atom.

Table 1: Predicted Regioselectivity in SNAr Reactions
Position of AttackRelative RateJustification
C4-ClMajor ProductStrong resonance stabilization from the para-amide group; less steric hindrance.
C2-ClMinor ProductResonance stabilization from the ortho-amide group; potential steric hindrance.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org The reactivity of the two C-Cl bonds in this compound in these reactions would depend on the specific reaction type and conditions. The key step governing regioselectivity is the initial oxidative addition of the palladium(0) catalyst to a C-Cl bond.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent. libretexts.orgharvard.edu For dihaloarenes, selectivity is often governed by the relative rates of oxidative addition. Oxidative addition is generally faster at more electron-deficient (more electrophilic) carbon centers. libretexts.org The C4 position is activated by the para-amide group, while the C2 position is influenced by both the ortho-amide and the meta-Cl. Computational studies may be required to definitively predict the most electrophilic site, but selective mono-coupling is often achievable.

Heck Reaction: The Heck reaction couples the aryl halide with an alkene. wikipedia.orgmychemblog.com The mechanism also begins with oxidative addition of the palladium catalyst to the C-Cl bond. Similar to the Suzuki coupling, regioselectivity would be dictated by the electronic and steric environment of the two chlorine atoms.

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper. wikipedia.orgchemeurope.com The catalytic cycle is similar to other cross-coupling reactions, initiating with oxidative addition of the Pd(0) catalyst. libretexts.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine. wikipedia.orgrug.nl It provides a versatile alternative to classical SNAr for amination. The regioselectivity for a dihalide substrate would again depend on the relative ease of oxidative addition at the C2 vs. C4 positions. Given the steric bulk of the phosphine (B1218219) ligands typically used, the less hindered C4 position might be favored for the initial coupling. libretexts.org

For all these cross-coupling reactions, controlling the reaction conditions (catalyst, ligand, temperature, and stoichiometry) can often allow for selective mono-functionalization at the more reactive C-Cl bond, leaving the second C-Cl bond available for subsequent transformations.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
ReactionCoupling PartnerBond FormedPredicted Major Monosubstitution Site
Suzuki-MiyauraOrganoboron compound (e.g., R-B(OH)₂)C-CC4 (more electrophilic/accessible)
HeckAlkene (e.g., H₂C=CHR)C-CC4 (less sterically hindered)
SonogashiraTerminal alkyne (e.g., H-C≡C-R)C-CC4 (more electrophilic/accessible)
Buchwald-HartwigAmine (e.g., R₂NH)C-NC4 (less sterically hindered)

Radical Reactions and Halogen Atom Transfer

Aryl halides can participate in radical reactions, often initiated by photolysis, radiolysis, or radical initiators. The C-Cl bonds in this compound could undergo homolytic cleavage under such conditions to form an aryl radical. This radical could then participate in subsequent propagation steps, such as hydrogen atom abstraction from a solvent or another molecule.

Halogen atom transfer (XAT) is another possible radical pathway, where a radical species abstracts a chlorine atom from the aromatic ring. This process is particularly relevant in reactions mediated by transition metals or other radical initiators. The relative reactivity of the C2-Cl versus the C4-Cl bond in radical reactions is less predictable without experimental data but could be influenced by bond dissociation energies and the stability of the resulting aryl radical intermediates.

Acid-Base Chemistry and Protonation Equilibria

The acid-base properties of this compound are complex due to the presence of multiple potential sites for protonation and deprotonation.

The two chlorine atoms on the benzene ring withdraw electron density, deactivating the ring and reducing the basicity of the carbonyl oxygen.

The two N-cyanomethyl groups are also strongly electron-withdrawing, pulling electron density away from the amide nitrogen and further reducing the electron density on the carbonyl oxygen. The nitrogen atoms of the nitrile groups (-C≡N) possess lone pairs but are very weak bases and are unlikely to be protonated except in very strong, non-aqueous acids.

Acidity: While the molecule lacks classic acidic protons like those in carboxylic acids or phenols, the methylene protons (–CH₂–) alpha to the nitrile groups are weakly acidic. In the presence of a very strong base, it might be possible to deprotonate one of these positions to form a carbanion. This anion would be stabilized by the adjacent nitrile group through resonance.

Thermal and Photochemical Transformations

The stability of this compound under thermal and photochemical stress is an important aspect of its chemical profile.

Thermal Transformations: Amides are generally thermally stable functional groups. Decomposition would likely require high temperatures, potentially leading to fragmentation of the molecule. The C-N bonds of the cyanomethyl groups or the amide C-N bond could be susceptible to cleavage. Intramolecular cyclization reactions, though seemingly unlikely without specific catalysts, cannot be entirely ruled out under harsh thermal conditions.

Photochemical Transformations: Aryl halides are known to undergo photochemical reactions. The C-Cl bonds are the most likely sites for photochemical activation. Upon absorption of UV light, homolytic cleavage of a C-Cl bond can occur, generating an aryl radical and a chlorine radical. This aryl radical can then undergo a variety of reactions, including hydrogen abstraction from the solvent, dimerization, or reaction with other molecules present in the system. The N-cyanomethyl groups could also potentially participate in photochemical processes, although C-Cl bond cleavage is typically a more facile pathway for chlorinated aromatic compounds.

Detailed Mechanistic Pathways through Kinetic and Spectroscopic Studies

Elucidating the precise mechanisms of the reactions involving this compound requires detailed kinetic and spectroscopic investigations. While specific studies on this exact molecule are not prominent in the literature, the mechanistic pathways can be inferred from extensive research on analogous systems.

SNAr Mechanism: The stepwise nature of the SNAr reaction can be confirmed through kinetic studies. The reaction is expected to follow second-order kinetics, being first order in both the benzamide substrate and the nucleophile. nih.gov Spectroscopic techniques, such as UV-Vis and NMR, could potentially be used to detect the formation of the colored Meisenheimer intermediate, especially with highly activating systems or at low temperatures. wikipedia.org Deuterium kinetic isotope effect studies could provide further insight into the transition state and whether the mechanism is fully stepwise or has some concerted character. nih.govresearchgate.net

Palladium-Catalyzed Coupling Mechanisms: The catalytic cycles for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions are well-established and involve a sequence of oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination. libretexts.orglibretexts.org Kinetic studies can determine the rate-limiting step, which is often the oxidative addition or reductive elimination depending on the specific substrates and ligands. In-situ spectroscopic methods like NMR or IR can be used to observe catalytic intermediates and understand the catalyst's behavior during the reaction. For a substrate like this compound, kinetic competition experiments could quantitatively determine the relative reactivity of the C2-Cl and C4-Cl bonds towards oxidative addition.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

No published data is available regarding the high-resolution mass spectrometry of 2,4-dichloro-N,N-bis(cyanomethyl)benzamide. Therefore, information on its exact mass and specific fragmentation patterns under mass spectrometric analysis cannot be provided.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

There is no publicly available NMR data for this compound.

1H, 13C, and Heteronuclear NMR (e.g., 15N NMR if applicable)

Specific chemical shifts and coupling constants for the protons (¹H), carbons (¹³C), or other relevant nuclei (e.g., ¹⁵N) of this compound have not been reported.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

No studies employing two-dimensional NMR techniques to elucidate the detailed correlations within the molecular structure of this compound have been found.

Solid-State NMR for Polymorph Characterization

Information regarding the solid-state NMR analysis of this compound, which would be used to characterize its polymorphic forms, is not available.

X-ray Crystallography for Solid-State Structure Determination

A crystal structure for this compound has not been deposited in crystallographic databases.

Conformational Analysis and Torsional Angles

Without a solved crystal structure, a definitive conformational analysis and the reporting of specific torsional angles for the solid state of this molecule are not possible.

Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Pi-Stacking)

The molecular structure of this compound is conducive to a variety of intermolecular interactions that dictate its solid-state architecture. Although this tertiary amide lacks the classic N-H donor for strong hydrogen bonding found in primary and secondary amides, the presence of several acceptor atoms and activatable C-H bonds allows for a network of weaker interactions.

Hydrogen Bonding: Weak C-H···O and C-H···N hydrogen bonds are expected to be significant. The methylene (B1212753) (CH₂) protons of the cyanomethyl groups, activated by the adjacent electron-withelectron-withdrawingle groups, can act as donors to the carbonyl oxygen (C=O) or the nitrile nitrogen (C≡N) atoms of neighboring molecules. The carbonyl oxygen is a strong hydrogen bond acceptor and would likely form C-H···O interactions. In the crystal structures of similar compounds like N-(cyanomethyl)benzamide, molecules are linked by N-H···O hydrogen bonds into chains. While the N-H bond is absent here, the principle of amide-driven crystal packing remains relevant.

Halogen Bonding: The two chlorine atoms on the benzene (B151609) ring are potential halogen bond donors. The electron density on these atoms is anisotropically distributed, creating a region of positive electrostatic potential (the σ-hole) on the outermost portion of the atom. This positive region can engage in attractive interactions with nucleophilic atoms like the carbonyl oxygen or the nitrile nitrogen of another molecule, forming C-Cl···O or C-Cl···N halogen bonds.

Pi-Stacking: The electron-deficient 2,4-dichlorinated benzene ring can participate in π-π stacking interactions. These interactions would likely be offset or parallel-displaced to minimize electrostatic repulsion between the electron clouds of the aromatic rings. In related structures such as 2,4-dichloro-N-p-tolylbenzamide, weak π-π contacts have been observed.

Crystal Packing and Polymorphism

The potential for conformational flexibility, particularly rotation around the C-N and C-C single bonds, introduces the possibility of polymorphism —the ability to crystallize in multiple, distinct crystal forms. These polymorphs would exhibit different packing arrangements, leading to variations in physical properties such as melting point, solubility, and stability. The specific crystallization conditions (e.g., solvent, temperature, pressure) would determine which polymorphic form is obtained. However, without experimental data, the existence and nature of polymorphs for this specific compound remain speculative.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Fingerprinting and Conformational Insights

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule. The FT-IR and Raman spectra of this compound would be dominated by characteristic vibrational modes.

The key expected vibrational frequencies are:

Nitrile (C≡N) Stretching: A sharp, intense band in the region of 2240-2260 cm⁻¹ is characteristic of the nitrile group. Its exact position can be sensitive to the electronic environment.

Carbonyl (C=O) Stretching: A very strong absorption band corresponding to the tertiary amide C=O stretch is expected between 1630 and 1670 cm⁻¹. The electron-withdrawing nature of the dichlorophenyl ring may shift this frequency. For comparison, the C=O stretch in 2,4-dichloro-N-(4-cyanophenyl)benzamide appears around 1680 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region will arise from the stretching vibrations of the carbon-carbon bonds within the benzene ring.

C-N Stretching: The stretching of the C-N bonds will likely appear in the 1200-1400 cm⁻¹ range.

C-Cl Stretching: The carbon-chlorine stretching vibrations typically occur in the 600-800 cm⁻¹ region of the spectrum.

The table below summarizes the predicted key vibrational frequencies.

Functional GroupPredicted Wavenumber (cm⁻¹)Expected IntensitySpectrum
Nitrile (C≡N) Stretch2240 - 2260Sharp, Medium-StrongFT-IR, Raman
Amide (C=O) Stretch1630 - 1670Very StrongFT-IR
Aromatic (C=C) Stretch1450 - 1600Medium-StrongFT-IR, Raman
C-N Stretch1200 - 1400MediumFT-IR, Raman
C-Cl Stretch600 - 800StrongFT-IR, Raman

These spectra could also provide insights into molecular conformation. The presence of multiple peaks in certain regions might suggest the existence of different conformers in the sample.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Excited States

Electronic spectroscopy provides information about the electronic transitions within the molecule.

UV-Vis Absorption: The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or acetonitrile (B52724) is expected to show absorptions characteristic of the substituted benzene ring. The primary electronic transitions would be π → π* transitions associated with the aromatic system. The presence of the chlorine and amide substituents on the benzene ring would likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. Typical benzamide (B126) structures show absorption maxima in the UV range.

Fluorescence: Whether the compound exhibits fluorescence depends on the efficiency of non-radiative decay pathways from its excited state. Many benzamide derivatives are fluorescent. If this compound is fluorescent, its emission spectrum would be red-shifted relative to its absorption spectrum (a phenomenon known as Stokes shift). The fluorescence properties, including quantum yield and lifetime, would be sensitive to the molecular environment, such as solvent polarity. The study of its fluorescence could provide valuable information about the nature of its lowest singlet excited state (S₁).

The anticipated electronic spectroscopy data is summarized below.

SpectroscopyExpected λmaxTransition Type
UV-Vis Absorption~230-280 nmπ → π*
Fluorescence Emission> 280 nmS₁ → S₀

Further computational studies, such as Density Functional Theory (DFT), would be invaluable in corroborating these predicted spectroscopic properties and providing a more detailed understanding of the molecular orbitals and electronic transitions.

Derivatization Strategies and Synthesis of Novel Analogs

Strategic Modifications of the Cyanomethyl Groups

The two cyanomethyl groups, -CH₂(CN), are key handles for derivatization. Both the nitrile carbon and the adjacent methylene (B1212753) protons are amenable to a variety of chemical transformations.

The nitrile functionalities are valuable precursors for the construction of nitrogen-containing heterocycles, which are prominent scaffolds in medicinal chemistry. Through multi-step reactions, the starting compound can be converted into complex molecules bearing dual heterocyclic systems.

Synthesis of Bis-Pyrazole Derivatives: Pyrazoles are typically synthesized via the condensation of a 1,3-dicarbonyl equivalent with hydrazine (B178648). organic-chemistry.orgmdpi.com For 2,4-dichloro-N,N-bis(cyanomethyl)benzamide, a plausible pathway involves the reaction of each nitrile group with hydrazine hydrate. This reaction generally proceeds through an amidrazone intermediate, which can subsequently cyclize. For instance, the reaction of β-ketonitriles with hydrazine is a classic route to 3-aminopyrazoles. mdpi.com By analogy, treating the parent compound with hydrazine could yield a bis-pyrazole derivative, effectively transforming each cyanomethyl group into a pyrazole (B372694) ring. researchgate.net

Synthesis of Bis-(1,2,4-Oxadiazole) Derivatives: The synthesis of 1,2,4-oxadiazoles is commonly achieved by reacting a nitrile with hydroxylamine (B1172632) to form an N-hydroxy-amidine (amidoxime), which is then cyclized with an acylating agent. tandfonline.comijper.orgorganic-chemistry.org This two-step procedure can be applied to this compound. Reaction with hydroxylamine hydrochloride would generate a bis-amidoxime intermediate. Subsequent treatment of this intermediate with reagents like acid chlorides, anhydrides, or orthoesters would induce cyclodehydration to furnish a bis-(1,2,4-oxadiazole) analog. nih.gov

The following table summarizes potential heterocycle formation reactions.

Starting Functional GroupReagent(s)Intermediate ProductFinal Product Core StructureRef.
Nitrile (-CN)1. Hydrazine Hydrate (NH₂NH₂)Bis-amidrazoneBis-aminopyrazole mdpi.com
Nitrile (-CN)1. Hydroxylamine (NH₂OH) 2. Acyl Chloride (R'COCl)Bis-amidoximeBis-(5-substituted-1,2,4-oxadiazole) tandfonline.comnih.gov

The cyanomethyl groups possess both nucleophilic and electrophilic potential. The protons on the methylene carbon (α-carbon) are acidic, allowing for the formation of a nucleophilic carbanion, while the nitrile carbon is inherently electrophilic.

Reactions with Electrophiles: The α-protons can be abstracted by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), to generate a stabilized carbanion. This nucleophile can then react with a range of electrophiles. For example, alkylation with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) would introduce substituents at the α-position. Similarly, reaction with aldehydes or ketones would lead to β-hydroxy nitrile derivatives after workup.

Reactions with Nucleophiles: The electrophilic carbon of the nitrile group is susceptible to attack by strong nucleophiles. Organometallic reagents like Grignard reagents (RMgX) or organolithiums (RLi) can add to the C≡N triple bond to form an intermediate imine anion, which upon acidic hydrolysis yields a ketone. rsc.org This would convert the cyanomethyl groups into keto-ethyl groups. Other nucleophiles, such as thiols, can also add across the nitrile group under specific conditions. nih.gov

The table below outlines these potential transformations.

Reactive CenterReagent TypeExample ReagentPotential Product StructureRef.
α-Carbon (as nucleophile)Electrophile (Alkyl Halide)Benzyl Bromide (BnBr)α,α'-Dibenzylated analogN/A
α-Carbon (as nucleophile)Electrophile (Aldehyde)Benzaldehyde (PhCHO)β,β'-Dihydroxy-α,α'-bis(phenyl) analogN/A
Nitrile Carbon (as electrophile)Nucleophile (Organometallic)Phenylmagnesium Bromide (PhMgBr)Bis-(1-oxo-1-phenylethyl) analog rsc.org

Functionalization of the Benzene (B151609) Ring

The 2,4-dichlorophenyl ring offers two distinct sites for modification: the C-H bond at position 6 and the two C-Cl bonds at positions 2 and 4.

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org The tertiary amide functionality in the target molecule is a potent directed metalation group (DMG), which complexes with an organolithium reagent and directs deprotonation specifically to the adjacent ortho position. uwindsor.caresearchgate.net In this case, with the C2 position blocked by a chlorine atom, metalation is directed exclusively to the C6 position.

The process involves treating the substrate with a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperature (-78 °C). harvard.edu This generates a transient aryllithium intermediate, which can be trapped by a variety of electrophiles to introduce a new substituent at the C6 position with high regioselectivity.

The interactive table below details the outcomes of quenching the C6-lithiated intermediate with various electrophiles.

ElectrophileReagentProduct at C6 PositionRef.
IodinationIodine (I₂)-I baranlab.org
CarboxylationCarbon Dioxide (CO₂)-COOH baranlab.org
HydroxymethylationFormaldehyde (B43269) (CH₂O)-CH₂OH baranlab.org
FormylationN,N-Dimethylformamide (DMF)-CHO harvard.edu
ThiolationDimethyl disulfide (MeSSMe)-SMe baranlab.org

Modern transition-metal catalysis provides complementary methods for functionalizing the aromatic ring.

C-H Activation: Palladium-catalyzed C-H activation also leverages the directing ability of the amide group. nih.govresearchgate.netrsc.org In a typical cycle, the amide coordinates to a Pd(II) catalyst, leading to the formation of a five-membered palladacycle via C-H cleavage at the C6 position. nih.govresearchgate.net This organopalladium intermediate can then engage in cross-coupling reactions, for example, with aryl halides or alkenes, to form a new C-C bond at the C6 position.

Cross-Coupling Reactions: The chloro-substituents at the C2 and C4 positions are suitable handles for palladium-catalyzed cross-coupling reactions. By selecting appropriate ligands and conditions, these positions can be functionalized via reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) or the Buchwald-Hartwig amination (for C-N bond formation). wikipedia.orgorganic-chemistry.org Selective functionalization of one chlorine over the other may be achievable due to the different electronic and steric environments of the C2 and C4 positions. For instance, specialized palladium-NHC complexes have been developed for the Buchwald-Hartwig amination of less reactive aryl chlorides. rsc.orgtcichemicals.com

The following table presents examples of potential cross-coupling reactions.

Reaction NameCoupling PartnerCatalyst/Ligand System (Example)Potential ProductRef.
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄ / Base2,4-Diphenyl analogN/A
Buchwald-HartwigMorpholine (B109124)Pd₂(dba)₃ / XPhos / NaOtBu2,4-Dimorpholino analog wikipedia.orgtcichemicals.com
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / CuI / Base2,4-Bis(phenylethynyl) analogN/A

Modifications at the Amide Nitrogen

The tertiary amide bond in this compound is exceptionally stable due to resonance. While this makes it a robust linker, advanced synthetic methods can achieve its cleavage, enabling further derivatization. This approach does not involve substitution on the already tertiary nitrogen, but rather the cleavage of either the N-CO bond or the N-CH₂CN bonds.

N-CO Bond Cleavage: The direct cleavage of the N-C(O) bond in unactivated tertiary amides is challenging but can be accomplished. Recent methods bypass harsh hydrolytic conditions by using transition-metal catalysis or radical-polar crossover mechanisms. nih.gov For instance, a system using copper(II) bromide and Selectfluor has been shown to cleave the N-C bond in N-benzyl amides by generating an acyl fluoride (B91410) intermediate, which can be trapped in a one-pot fashion by various nucleophiles (alcohols, amines). nih.gov Applying such a strategy could convert the parent compound into various 2,4-dichlorobenzoyl derivatives (esters, other amides).

N-CH₂CN Bond Cleavage: Selective cleavage of the N-alkyl groups (N-dealkylation) from a tertiary amide is another possibility. organic-chemistry.org Oxidative methods targeting the α-position of the N-alkyl groups can lead to N-dealkylation, often yielding a secondary amide. nih.gov Given the electron-withdrawing nature of the nitrile, the N-CH₂CN bonds may be susceptible to specific reductive or oxidative cleavage protocols, potentially yielding N-(cyanomethyl)-2,4-dichlorobenzamide or the parent primary amide, 2,4-dichlorobenzamide (B1293658).

Alkylation and Acylation Strategies

Alkylation and acylation represent fundamental strategies for the derivatization of benzamides. In the specific case of this compound, the amide nitrogen is tertiary, being disubstituted with cyanomethyl groups. This structural feature precludes direct N-alkylation or N-acylation, as there is no replaceable hydrogen atom on the nitrogen. Therefore, derivatization efforts via these methods must target the aromatic ring.

The primary method for introducing alkyl or acyl groups onto an aromatic ring is the Friedel-Crafts reaction. wikipedia.orglibretexts.org This electrophilic aromatic substitution is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which enhances the electrophilicity of the alkylating or acylating agent. wikipedia.orgyoutube.com

Friedel-Crafts Alkylation : This reaction would involve treating the parent benzamide (B126) with an alkyl halide (e.g., R-Cl) and a Lewis acid catalyst. The reaction generates a carbocation (R⁺) that then attacks the electron-rich aromatic ring. libretexts.orgnumberanalytics.com However, Friedel-Crafts alkylations are prone to limitations, including the potential for carbocation rearrangements, leading to isomeric products, and polyalkylation, where the introduction of an activating alkyl group makes the product more reactive than the starting material. msu.eduyoutube.com

Friedel-Crafts Acylation : Acylation is achieved by reacting the benzamide with an acyl chloride (R-COCl) or acid anhydride (B1165640) in the presence of a Lewis acid. libretexts.orgyoutube.com The reactive electrophile is a resonance-stabilized acylium ion. youtube.com A key advantage of acylation over alkylation is that the introduced acyl group is electron-withdrawing, which deactivates the ring and prevents further substitution reactions. msu.edu The resulting ketone can be subsequently reduced to an alkyl group if desired, providing a more controlled route to alkylated analogs. wikipedia.org

The regioselectivity of these substitutions on the this compound ring is complex. The ring possesses three substituents with competing directing effects: two chlorine atoms and the N,N-bis(cyanomethyl)amido group. Chlorine atoms are deactivating but ortho-, para-directing, while the amide group is strongly deactivating and meta-directing. Predicting the precise location of substitution would require experimental validation, as it would depend on the interplay of these electronic effects and steric hindrance.

Table 1: Potential Aromatic Ring Derivatization Strategies

Strategy Reagents Potential Product Key Considerations
Friedel-Crafts Alkylation Alkyl halide (R-X), Lewis Acid (e.g., AlCl₃) Alkyl-substituted benzamide Prone to carbocation rearrangement and polyalkylation. msu.edu Regioselectivity is complex due to competing directing groups.
Friedel-Crafts Acylation Acyl chloride (RCOCl), Lewis Acid (e.g., AlCl₃) Acyl-substituted benzamide (ketone) Product is deactivated, preventing polysubstitution. msu.edu Offers a controlled route to introduce new functional groups.
Ketone Reduction e.g., Wolff–Kishner or Clemmensen reduction Alkyl-substituted benzamide Follow-up reaction to acylation to yield linear alkyl chains without rearrangement. wikipedia.org

Isosteric Replacements of Amide Linkage

Isosteric or bioisosteric replacement of the amide bond is a powerful strategy used to modify a molecule's properties, such as metabolic stability, membrane permeability, and receptor interaction, while retaining or enhancing its desired activity. researchgate.net The amide group in this compound can be replaced by a variety of other functional groups that mimic its size, shape, and electronic characteristics. mdpi.com

Several classes of amide isosteres are known, including:

Urea (B33335) and Sulfonamides : These replacements maintain the hydrogen bond donor and acceptor properties of the original amide. rsc.org Ureas can introduce an additional hydrogen bond donor and are often used to extend the distance between moieties while keeping a planar geometry. rsc.org Sulfonamides have also been employed, though they can sometimes introduce solubility issues. nih.gov

Heterocyclic Rings : Five-membered heterocyclic rings are widely used as stable, non-classical isosteres of the amide bond. researchgate.netnih.gov

1,2,3-Triazoles : The 1,4-disubstituted 1,2,3-triazole is an excellent mimic of the trans-amide bond geometry. mdpi.com It is chemically robust, resistant to hydrolysis and oxidation, and can be synthesized efficiently via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. wikipedia.orgnih.gov

Oxadiazoles : The 1,2,4- and 1,3,4-oxadiazole (B1194373) isomers are common amide replacements that can mimic the planarity and dipole moment of an amide. researchgate.net They are often introduced to improve metabolic stability. researchgate.net

Table 2: Comparison of Selected Amide Isosteres

Isostere Key Features General Synthetic Approach Relevant Findings
Thioamide Geometry similar to amide; increased lipophilicity. rsc.org Treatment of the corresponding amide with Lawesson's reagent. Can retain biological activity by preserving amide geometry. rsc.org
1,2,3-Triazole Mimics trans-amide bond; metabolically stable; maintains H-bond acceptor capacity. wikipedia.orgmdpi.com Copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov Widespread use as a non-classical bioisostere to improve pharmacological profiles. mdpi.com
1,3,4-Oxadiazole Planar; metabolically stable; mimics dipole moment. researchgate.net Cyclization of acylhydrazide precursors. Used to improve metabolic stability in various bioactive compounds. researchgate.net
Urea Conserves H-bond donor/acceptor sites; can add new H-bond interactions. rsc.org Reaction of an amine with an isocyanate. Can lengthen distance between molecular moieties while maintaining planarity. rsc.org

Design and Synthesis of Polymeric Structures Incorporating the Benzamide Moiety (Purely Material Science Focus)

From a material science perspective, the 2,4-dichlorobenzamide core structure is a viable candidate for incorporation into high-performance polymers. Aromatic polyamides, or aramids, are a class of polymers known for their exceptional thermal stability, high mechanical strength, and chemical resistance. researchgate.net These properties arise from the rigid aromatic backbones and strong intermolecular hydrogen bonding between amide linkages.

The synthesis of such polymers typically involves the polycondensation of an aromatic diamine with an aromatic diacid chloride. mdpi.comre-tic.com A monomer derived from 2,4-dichlorobenzoyl chloride could be utilized in these polymerization reactions. For instance, converting 2,4-dichlorobenzoic acid into a diacid chloride or a related diamine monomer would allow it to be a building block for aramid synthesis.

Common synthetic methods include:

Low-Temperature Solution Condensation : This is a widely used method for producing high molecular weight aramids. mdpi.com The reaction is carried out in aprotic polar amide solvents like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), often with the addition of inorganic salts (e.g., CaCl₂, LiCl) to enhance polymer solubility. mdpi.comgoogle.com

Interfacial Polymerization : This technique involves the reaction of a diamine dissolved in an aqueous phase with a diacid chloride dissolved in an immiscible organic solvent at the interface between the two liquids. mdpi.com

The properties of the resulting polymer would be heavily influenced by the specific structure of the monomers used. Incorporating the 2,4-dichloro-substituted ring could impart specific properties such as flame retardancy and modified solubility. The N,N-bis(cyanomethyl) groups, if retained in the monomer, would offer sites for cross-linking or further functionalization of the final polymer material, potentially impacting properties like solvent resistance and thermal behavior. The development of polybenzamides and their copolymers is an active area of research for creating materials with tailored properties for advanced applications, including blends with other polymers like Nylon 6 to improve miscibility and performance. nih.gov

Table 3: Benzamide-Based Polymers in Material Science

Polymer Type Monomers Synthesis Method Key Material Properties
Aromatic Polyamide (Aramid) Aromatic diamine + Aromatic diacid chloride (e.g., terephthaloyl dichloride). mdpi.comgoogle.com Low-temperature solution polycondensation. mdpi.com High thermal stability (>450°C), excellent mechanical strength, chemical resistance. researchgate.net
Polybenzimidazole (PBI) 3,3′-diaminobenzidine + Dicarboxylic acid. nih.gov High-temperature polycondensation. nih.gov High glass transition temperature (≥200°C), high tensile strength, shape-memory effects. nih.gov
Copolybenzamides Co-polymerization of different substituted aminobenzoate monomers. nih.gov Chain-growth condensation polymerization. nih.gov Controlled molecular weight, good solubility, provides hydrogen bonding for polymer blends. nih.gov

Synthesis of Chiral Analogs and Stereochemical Control

The synthesis of chiral analogs of this compound can be approached by introducing stereogenic centers either on the benzoyl portion or, more commonly, on the amide substituents. The presence of chirality can profoundly influence the three-dimensional structure and interactions of the molecule.

Stereochemical control in benzamides is a well-studied area. The orientation of a tertiary amide group relative to the aromatic ring can be governed by the stereochemistry of adjacent chiral substituents, particularly those at the ortho positions. nih.gov This interaction can lead to conformationally restricted atropisomers, where rotation around the aryl-carbonyl bond is hindered.

Strategies for synthesizing chiral analogs include:

Use of Chiral Building Blocks : The most direct method to introduce chirality is to start the synthesis with chiral raw materials. For the N,N-bis(cyanomethyl) substituents, this could hypothetically be achieved by using chiral amino acids as precursors instead of glycine, leading to chiral centers alpha to the nitrogen atom. Synthesis of chiral morpholine analogs, for example, has been achieved for use as dopamine (B1211576) receptor antagonists. google.com

Asymmetric Synthesis : Modern synthetic methods allow for the creation of chiral centers with high stereoselectivity. Racemization-free coupling reagents have been developed for the synthesis of chiral amides and peptides, ensuring the stereochemical integrity of the starting materials is maintained throughout the reaction sequence. wikipedia.org

Exciton (B1674681) Chirality Method : The benzamide chromophore itself is a useful tool in stereochemical studies. When two or more benzamide groups are present in a chiral molecule, their electronic transitions can couple, giving rise to a characteristic circular dichroism (CD) signal. The sign of this "exciton-coupled" CD spectrum can be used to reliably determine the absolute configuration of the molecule. google.com This principle can be applied to newly synthesized chiral analogs for their stereochemical assignment.

The conformational equilibrium of the amide C-N bond is a critical factor. In tertiary benzamides, different rotational isomers (rotamers) can exist, and their relative populations can be influenced by chiral elements within the molecule, a phenomenon that can be studied using NMR spectroscopy. google.com

Table 4: Approaches to Chiral Synthesis and Stereochemical Analysis

Approach Description Example/Application
Chiral Pool Synthesis Utilization of readily available chiral starting materials (e.g., amino acids, chiral amines). Synthesis of chiral morpholine derivatives. google.com
Asymmetric Catalysis Use of chiral catalysts or auxiliaries to induce stereoselectivity in a reaction. Enantioselective reduction of a ketone or imine precursor.
Racemization-Free Coupling Amide bond formation using reagents that prevent the loss of stereochemical purity. wikipedia.org Synthesis of chiral peptides and complex amides. wikipedia.org
Conformational Control Using chiral ortho-substituents to control the rotational conformation of the amide bond. nih.gov Creation of stable atropisomers with defined stereochemistry. nih.gov
Circular Dichroism (CD) Spectroscopy Analysis of exciton coupling between benzamide chromophores to determine absolute configuration. google.com Stereochemical assignment of poly-benzoylated chiral compounds. google.com

Applications in Advanced Chemical Research and Materials Science

Role as Versatile Synthetic Intermediates and Building Blocks

The inherent reactivity of its distinct functional groups—the dichlorophenyl ring, the amide linkage, and particularly the two cyanomethyl groups—positions 2,4-dichloro-N,N-bis(cyanomethyl)benzamide as a valuable and versatile intermediate in organic synthesis.

The cyanomethyl group is a well-established precursor for the synthesis of various nitrogen-containing heterocyclic systems. nih.govresearchgate.net The presence of two such groups in this compound offers a pathway to more complex or duplicated heterocyclic structures. The nitrile functionality can undergo a variety of cyclization reactions. For instance, reactions with azides can lead to the formation of tetrazoles, which are recognized as bioisosteres of carboxylic acids in medicinal chemistry. nih.govresearchgate.netnih.gov

Furthermore, the cyanomethylene group is reactive and can be used to construct other heterocycles like thiadiazoles, pyridones, and isoxazoles. researchgate.net Research on related N-acylcyanamides and N,N-binucleophiles demonstrates their utility in forming imidazolidines and benzimidazoles. researchgate.net The dual cyanomethyl groups on this compound could therefore serve as anchor points for the synthesis of bis-heterocyclic compounds, where two heterocyclic rings are linked to the central benzamide (B126) scaffold. This bifunctionality is crucial for creating ligands for coordination chemistry or molecules with potential for enhanced biological activity through multivalent binding.

Beyond heterocycle synthesis, this compound serves as a foundational scaffold for constructing larger, more elaborate organic molecules. smolecule.com The cyanomethyl groups can be chemically transformed into other functional groups; for example, reduction can convert them into primary amines, while hydrolysis can yield carboxylic acids. smolecule.com These transformations open up new avenues for subsequent reactions, such as amidation or esterification, allowing for molecular elongation and diversification.

The 2,4-dichlorobenzoyl core itself provides additional sites for modification. The chlorine atoms on the aromatic ring can be substituted through nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of other substituents. The benzamide structure is a recognized "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. researchgate.net Derivatives of 2,4-dichlorobenzamide (B1293658) have been investigated for various applications, underscoring the utility of this core structure. mdpi.com Therefore, the title compound acts as a multifunctional building block, offering several independent reaction sites for the strategic assembly of complex target molecules.

Potential in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. beilstein-journals.orgbeilstein-journals.org The molecular structure of this compound contains several features that make it a promising candidate for designing self-assembling systems and engineered crystals.

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. researchgate.netdigitellinc.comrsc.org Hydrogen bonding is a primary tool in this field. The this compound molecule possesses multiple hydrogen bond acceptor sites: the carbonyl oxygen of the amide group and the nitrogen atoms of the two terminal cyano groups.

While the tertiary amide nitrogen lacks a hydrogen donor, the methylene (B1212753) hydrogens (–CH₂–) adjacent to the strongly electron-withdrawing cyano groups can act as weak C–H···O or C–H···N hydrogen bond donors. Studies on the related compound N,N-Bis(cyanomethyl)nitrous amide have shown the formation of dimers and chains through such C–H···N interactions. nih.govresearchgate.net Similarly, the crystal structure of N-(cyanomethyl)benzamide is stabilized by N-H···O hydrogen bonds that form infinite chains. nih.govresearchgate.net These precedents suggest that this compound has a high propensity to form predictable and robust hydrogen-bonded networks, which is a key aspect of crystal engineering. The interplay of these interactions can guide the assembly of molecules into specific one-, two-, or three-dimensional patterns.

A cocrystal is a multi-component crystal in which the constituents are held together by non-covalent interactions, typically hydrogen bonding. researchgate.net The hydrogen bond acceptor capabilities of this compound make it a suitable candidate for forming cocrystals with appropriate co-former molecules that possess strong hydrogen bond donor groups, such as carboxylic acids or phenols. acs.orgacs.orgbiointerfaceresearch.com The formation of benzamide-benzoic acid cocrystals, for example, is a well-studied phenomenon where the amide and carboxylic acid groups form a reliable supramolecular synthon. researchgate.netresearchgate.net The presence of electron-withdrawing groups, such as the chlorine atoms on the title compound, can influence and potentially strengthen these intermolecular interactions. acs.orgresearchgate.net

The specific shape and electronic distribution of the molecule might also allow it to participate in host-guest chemistry, forming inclusion compounds where it is encapsulated within a larger host molecule or, conversely, acts as a host for smaller guest molecules. The bifunctional nature of related bis-cyanoxime ligands has been shown to be a versatile building block in supramolecular chemistry, forming complex polymeric structures. nih.govresearchgate.net

Exploration in Advanced Materials Science

The structural attributes of this compound suggest its potential utility in the field of materials science. Halogenated aromatic compounds and benzamide derivatives are known to be incorporated into various functional materials. researchgate.net

Research on related compounds provides a basis for this potential. For instance, cyanomethyl-substituted benzamides have been explored for creating high-performance polymers. The presence of chlorine atoms and the aromatic system can impart specific thermal or photomechanical properties. researchgate.net Furthermore, derivatives of 1,3,4-thiadiazole, which can be synthesized from precursors like the title compound, are of great interest as components for semiconductors, liquid crystals, and polymers. mdpi.com The high nitrogen content of this compound may also make it a candidate for research into nitrogen-rich polymers or energetic materials.

Components in Functional Polymers and Monomers

There is currently no specific information available in the scientific literature detailing the use of this compound as a component in functional polymers or monomers. In principle, the cyanomethyl groups could potentially participate in polymerization reactions, for instance, through cyclotrimerization of the nitrile groups to form triazine rings, which can create highly cross-linked, thermally stable polymers. The dichlorinated benzene (B151609) ring could also be a site for further functionalization or could influence the final properties of a polymer, such as thermal stability and solubility. However, without experimental data, these remain theoretical possibilities.

Application in Sensor Technologies (e.g., Chemosensors, Optical Sensors)

Specific studies on the application of this compound in sensor technologies have not been reported. Generally, benzamide derivatives can act as ionophores in chemical sensors, where the amide and other functional groups can selectively bind to specific ions. The nitrile groups in this compound could potentially coordinate with metal ions, making it a candidate for a chemosensor. The aromatic ring system also suggests that it might be investigated for use in optical sensors, where changes in its fluorescent or colorimetric properties upon binding to an analyte could be measured.

Photoactive Materials and Non-Linear Optics

There is no available research on the photoactive or non-linear optical properties of this compound. For a molecule to exhibit significant non-linear optical properties, it typically requires a combination of an electron-donating group and an electron-withdrawing group connected by a conjugated π-system. While the dichlorobenzoyl group is electron-withdrawing, the N,N-bis(cyanomethyl)amino group's electronic properties in this context are not well-documented for photoactive applications.

Ligand Design for Catalysis and Coordination Chemistry

The potential of this compound as a ligand in catalysis and coordination chemistry has not been explored in published literature. The two nitrile nitrogen atoms and the amide oxygen atom provide potential coordination sites for metal ions. This could allow the molecule to act as a multidentate ligand, forming stable complexes with various transition metals. Such complexes could then be investigated for catalytic activity in organic synthesis. The steric and electronic properties of the dichlorophenyl group would influence the coordination geometry and the reactivity of the resulting metal complex.

Environmental Transformations and Degradation Pathways (purely chemical, not biological impact)

Specific chemical degradation pathways for this compound under environmental conditions have not been studied. However, educated predictions can be made based on its functional groups. The amide bond is susceptible to hydrolysis, which would be a primary degradation pathway. This reaction would break the molecule into 2,4-dichlorobenzoic acid and N,N-bis(cyanomethyl)amine. The rate of hydrolysis is dependent on pH and temperature. The cyanomethyl groups can also be hydrolyzed to carboxymethyl groups, ultimately leading to the formation of iminodiacetic acid and 2,4-dichlorobenzoic acid. Photodegradation in the presence of sunlight is another potential transformation pathway for the chlorinated aromatic ring, which could undergo dechlorination.

Table of Potential Chemical Degradation Reactions

Functional GroupType of ReactionPotential Products
AmideHydrolysis2,4-dichlorobenzoic acid, N,N-bis(cyanomethyl)amine
CyanomethylHydrolysisIminodiacetic acid, 2,4-dichlorobenzoic acid
DichlorophenylPhotodegradationMonochlorinated or non-chlorinated benzamide derivatives

Advanced Analytical Methodologies for Characterization and Quantification in Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like substituted benzamides. It is extensively used for purity verification of synthesized compounds and for quantitative analysis in various sample types.

Reversed-phase HPLC is the most common mode of HPLC used for the separation of moderately polar to nonpolar compounds. For a molecule like 2,4-dichloro-N,N-bis(cyanomethyl)benzamide, a C18 or C8 stationary phase would typically be employed. Method development would involve the systematic optimization of several parameters to achieve adequate resolution, peak shape, and analysis time.

A typical starting point for method development would involve a gradient elution using a binary solvent system, such as water (often containing a small percentage of an acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol. The gradient would run from a lower to a higher concentration of the organic modifier to elute compounds based on their hydrophobicity. Detection is commonly performed using a UV detector, likely at a wavelength around 254 nm where the benzene (B151609) ring exhibits strong absorbance.

For quantitative analysis, a calibration curve would be constructed by injecting known concentrations of a purified standard of this compound. The peak area of the analyte is then plotted against its concentration to establish a linear relationship, which can be used to determine the concentration of the compound in unknown samples. While specific studies on this compound are not prevalent, methods for similar benzamides provide a strong foundational approach beilstein-journals.org.

Table 1: Illustrative RP-HPLC Parameters for Analysis of Substituted Benzamides

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

This table represents a typical starting point for method development for a compound like this compound, based on general principles of RP-HPLC.

While this compound itself is not chiral, related substituted benzamides can exhibit atropisomerism, a form of axial chirality, due to restricted rotation around a single bond. For instance, ortho-disubstituted benzamidines have been shown to form stable atropisomers that can be separated by chiral HPLC beilstein-journals.orgbeilstein-journals.org.

Should a derivative of this compound be synthesized that possesses chiral properties, chiral HPLC would be the method of choice for enantiomeric separation. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely used for the separation of a broad range of chiral compounds, including substituted benzamides acs.orgnih.gov. The mobile phase in chiral HPLC can be a normal-phase solvent system (e.g., hexane/ethanol) or a polar organic mobile phase.

In a study on ortho-disubstituted benzamidines, enantiomers were successfully separated using a chiral HPLC column with an acidic eluent consisting of acetonitrile and water with 0.5% trifluoroacetic acid beilstein-journals.org. This demonstrates the potential for chiral HPLC to resolve stereoisomers of structurally similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. While many benzamides may have limited volatility, GC-MS analysis can be made possible through chemical derivatization. Derivatization converts the analyte into a more volatile and thermally stable form, often improving chromatographic behavior and detection sensitivity jfda-online.com.

For a compound like this compound, derivatization might not be strictly necessary if it possesses sufficient volatility. However, if issues like poor peak shape or thermal degradation are encountered, silylation is a common derivatization strategy for compounds with active hydrogens, though the tertiary amide in the target compound would not be reactive. The cyanomethyl groups could potentially be hydrolyzed to carboxylic acids and then esterified to increase volatility.

A typical GC-MS analysis would involve injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample, which then enter the mass spectrometer. The mass spectrometer ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a mass spectrum that can be used for identification by comparison to a spectral library or through interpretation of fragmentation patterns. A patent for the analysis of various amide compounds outlines a GC-MS method with a specific temperature program and mass spectrum parameters that could be adapted for the analysis of this compound google.com.

Table 2: Exemplary GC-MS Parameters for Amide Compound Analysis

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, 1.1 mL/min
Inlet Temperature 250 °C
Oven Program 40 °C (2 min hold), then 20 °C/min to 280 °C (1 min hold)
MS Interface Temp 260 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-500 amu

This table is based on a general method for amide analysis and would require optimization for this compound. google.com

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. It is particularly well-suited for the analysis of charged molecules and offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption diva-portal.orgnih.gov. For a neutral molecule like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be the most appropriate approach.

In MEKC, a surfactant is added to the background electrolyte (BGE) at a concentration above its critical micelle concentration. These micelles act as a pseudostationary phase, and separation occurs based on the partitioning of the neutral analyte between the aqueous BGE and the hydrophobic interior of the micelles. Method development in MEKC involves optimizing the type and concentration of the surfactant (e.g., sodium dodecyl sulfate), the pH of the BGE, and the applied voltage.

While specific CE methods for this compound are not documented, CE has been used for the analysis of related compounds. For example, the metabolites of 2,6-dichlorobenzamide (B151250) have been detected chromatographically, a technique that could be translated to CE nih.gov.

Electrochemical Methods for Redox Characterization

Electrochemical methods, such as cyclic voltammetry (CV), can be employed to investigate the redox properties of this compound. CV involves measuring the current that develops in an electrochemical cell as the potential is varied. This technique can provide information on the oxidation and reduction potentials of a compound, which can be related to its electronic structure and reactivity.

The presence of the dichlorinated benzene ring and the electron-withdrawing cyanomethyl groups would influence the electrochemical behavior of the molecule. The reduction potential is expected to be affected by these substituents. By studying the electrochemical properties, insights into potential metabolic pathways involving redox reactions or the design of electrochemical sensors for its detection could be gained. Research on the electrochemical properties of substituted naphthalenediimides has shown that substituents significantly tune the redox potentials rsc.org. Similarly, the electrochemical behavior of substituted benzamides can be explored to understand their electronic characteristics researchgate.net.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Mixture Analysis

Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are indispensable for the selective and sensitive quantification of compounds in complex matrices such as biological fluids or environmental samples. LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

In an LC-MS/MS analysis of this compound, the compound would first be separated from the matrix components by RP-HPLC. The eluent from the HPLC would then be introduced into the mass spectrometer, where the analyte is ionized (e.g., by electrospray ionization, ESI). The precursor ion corresponding to the protonated molecule [M+H]⁺ or another adduct is selected in the first mass analyzer and then fragmented in a collision cell. Specific product ions are then monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and allows for quantification at very low levels.

Numerous studies have demonstrated the power of LC-MS/MS for the analysis of various compounds, including cyanotoxins in complex samples mdpi.comnih.govmdpi.comnih.gov. The development of an LC-MS/MS method for this compound would involve optimizing the chromatographic conditions and the mass spectrometric parameters (e.g., precursor and product ions, collision energy).

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Pathways

The first and most crucial area of research would be the development of efficient and sustainable methods for the synthesis of 2,4-dichloro-N,N-bis(cyanomethyl)benzamide. A potential starting point could be the acylation of bis(cyanomethyl)amine with 2,4-dichlorobenzoyl chloride. Future research in this area would likely focus on:

Green Chemistry Approaches: Investigating the use of environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption. This could involve exploring solvent-free reactions or the use of aqueous reaction media.

Catalytic Methods: Developing novel catalytic systems, potentially involving transition metals or organocatalysts, to improve reaction yields, selectivity, and atom economy.

Flow Chemistry: Utilizing continuous flow reactors to enable better control over reaction parameters, enhance safety, and allow for easier scalability of the synthesis.

A hypothetical synthetic route is presented in the table below.

Reactant 1Reactant 2Proposed CatalystPotential Solvent
2,4-Dichlorobenzoyl chlorideBis(cyanomethyl)amineTriethylamine (as a base)Dichloromethane
2,4-Dichlorobenzoic acidBis(cyanomethyl)amineCarbodiimide (B86325) coupling agentsDimethylformamide

Deeper Mechanistic Understanding of Complex Transformations

Once a reliable synthetic route is established, a deep dive into the reaction mechanisms would be a critical next step. For the formation of this compound, this would involve:

Computational Modeling: Employing density functional theory (DFT) and other computational methods to model reaction pathways, identify transition states, and understand the energetic landscape of the synthesis. This can provide insights into the factors controlling reactivity and selectivity.

Kinetic Studies: Performing kinetic experiments to determine reaction orders, activation energies, and the influence of catalyst and substrate concentrations on the reaction rate.

Spectroscopic Analysis of Intermediates: Utilizing advanced spectroscopic techniques, such as in-situ IR or NMR spectroscopy, to detect and characterize transient intermediates, providing direct evidence for the proposed reaction mechanism. A computational study on the metal-free cyanomethylation of aryl alkynoates has demonstrated the power of such approaches in understanding complex radical reactions. rsc.orgrsc.org

Harnessing Machine Learning and Artificial Intelligence for Compound Design and Reaction Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research. oxfordglobal.comimperial.ac.uknovartis.com For a new compound like this compound, AI and ML could be leveraged to:

Predict Physicochemical Properties: Train ML models on existing databases of related compounds to predict properties such as solubility, logP, and potential toxicity, thus guiding experimental efforts.

De Novo Drug Design: If the compound shows any biological activity, generative AI models could be used to design novel analogues with improved potency and pharmacokinetic profiles. schrodinger.com These models can explore vast chemical spaces to identify promising new molecular structures. schrodinger.com

Reaction Optimization: AI algorithms can be used to optimize reaction conditions by exploring a multidimensional parameter space (e.g., temperature, concentration, catalyst loading) more efficiently than traditional one-variable-at-a-time methods. imperial.ac.uk This can significantly accelerate the development of robust synthetic protocols. youtube.com

Exploration of Unconventional Applications in Advanced Materials Science

The unique structural features of this compound, namely the dichlorinated aromatic ring and the two nitrile functionalities, suggest potential applications in materials science. Future research could explore its use as:

A Building Block for Polymers: The nitrile groups could potentially be polymerized or used in cycloaddition reactions to create novel polymer backbones with interesting thermal and electronic properties.

A Ligand for Metal-Organic Frameworks (MOFs): The nitrogen and oxygen atoms could act as coordination sites for metal ions, leading to the formation of new MOFs with potential applications in gas storage, catalysis, or sensing.

An Additive in Functional Materials: The compound could be investigated as a flame retardant, a plasticizer, or a component in liquid crystals, leveraging the properties imparted by the chlorine and cyano groups. Research on related dichlorobenzamide derivatives has shown their utility in creating molecules with specific three-dimensional conformations. researchgate.netresearchgate.net

Interdisciplinary Approaches in Chemical Research and Beyond

The full potential of this compound can only be realized through interdisciplinary collaboration. Future research should involve:

Chemical Biology: Screening the compound for biological activity against various cell lines and protein targets to explore its potential as a therapeutic agent or a biological probe. The benzamide (B126) scaffold is present in many biologically active molecules. nih.govfrontiersin.orgnih.gov

Computational Chemistry and Biology: Combining experimental screening with molecular docking and molecular dynamics simulations to understand potential protein-ligand interactions and guide the design of more potent derivatives.

Materials Science and Engineering: Collaborating with materials scientists to incorporate the compound into novel materials and characterize their physical and chemical properties.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2,4-dichloro-N,N-bis(cyanomethyl)benzamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with 2,4-dichloroaniline as the primary amine. React it with cyanomethylating agents (e.g., chloroacetonitrile) under basic conditions (e.g., K₂CO₃ in DMF) to introduce cyanomethyl groups at the amine sites .
  • Step 2 : Use benzoylation with 2,4-dichlorobenzoyl chloride in anhydrous dichloromethane, catalyzed by triethylamine, to form the benzamide core. Monitor reaction progress via TLC .
  • Optimization : Adjust stoichiometry (amine:acyl chloride ratio ~1:2.2), temperature (0°C to room temperature), and reaction time (4–8 hours) to minimize side products like mono-substituted intermediates. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can the structure of this compound be rigorously characterized?

  • Analytical Workflow :

  • Spectroscopy : Confirm functional groups using FT-IR (amide C=O stretch ~1650 cm⁻¹, C≡N ~2250 cm⁻¹). Validate molecular structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, cyanomethyl CH₂ at δ ~4.0 ppm) and high-resolution mass spectrometry (HRMS) .
  • Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Collect X-ray diffraction data and refine using SHELXL (anisotropic displacement parameters, twin refinement if needed). Validate with R-factor convergence (<5%) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved for this compound?

  • Approach :

  • Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., cell line, incubation time, DMSO concentration). For example, discrepancies in enzyme inhibition may arise from variations in ATP concentration or pH .
  • Structure-Activity Analysis : Correlate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating cyanomethyl) with activity trends. Use molecular docking (e.g., AutoDock Vina) to predict binding interactions and validate via site-directed mutagenesis .

Q. What strategies are effective for refining crystallographic data of this compound when twinning or disorder is present?

  • Crystallographic Refinement :

  • Twinning : Use SHELXL’s TWIN and BASF commands to model twin domains. For pseudo-merohedral twinning, apply a twin matrix (e.g., -h, -k, -l) and refine twin fractions .
  • Disorder : Split disordered cyanomethyl groups into two positions with occupancy factors refined to sum to 1. Apply similarity restraints (SIMU/DELU) to maintain reasonable geometry .

Q. How does the stability of this compound vary under different pH and temperature conditions?

  • Stability Protocol :

  • pH Studies : Incubate compound in buffers (pH 2–12) at 37°C for 24 hours. Analyze degradation via HPLC (C18 column, acetonitrile/water mobile phase). Expect hydrolysis of the amide bond under strongly acidic/basic conditions (pH <2 or >10) .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min. Monitor decomposition onset temperature (typically >200°C for benzamides). Confirm crystallinity post-heating via PXRD .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • In Silico Analysis :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to compute electrostatic potential maps. Identify electrophilic sites (e.g., carbonyl carbon, chloro-substituted aromatic ring) .
  • Kinetic Modeling : Apply Eyring equation to predict activation energy for reactions (e.g., SNAr at 2,4-dichloro positions) using transition-state geometries optimized at the same level .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.